Nucleophilic Displacement Rate: Bromoacetic Acid Outpaces Chloroacetic Acid by ~100‑Fold
In a head‑to‑head kinetic study of the reaction of thiourea with the free halogenoacetic acids, chloroacetic acid underwent SN2 substitution approximately two orders of magnitude (≈100×) slower than bromoacetic acid under identical conditions [1]. The bromide leaving group provides a substantially lower activation barrier for nucleophilic attack at the α‑carbon, a differential that persists when the acids are converted to their pyridine complexes because the reactive center remains the CH₂–Br moiety.
| Evidence Dimension | Relative rate of SN2 reaction with thiourea |
|---|---|
| Target Compound Data | Bromoacetic acid: ~100× faster (k_Br) |
| Comparator Or Baseline | Chloroacetic acid: baseline rate (k_Cl) |
| Quantified Difference | Rate ratio k_Br / k_Cl ≈ 100 (two orders of magnitude) |
| Conditions | Aqueous solution, pH uncontrolled; thiourea as nucleophile; 1980 study |
Why This Matters
Procurement teams selecting an alkylating building block for time‑sensitive or scale‑sensitive synthetic sequences should expect a 100‑fold kinetic penalty if the chloroacetic acid analogue is chosen as a substitute, directly impacting cycle time and throughput.
- [1] Kaválek, J.; El‑Bahaie, S.; Štěrba, V. Reactions of Thiourea with Chloro‑ and Bromoacetic Acids. Collect. Czech. Chem. Commun. 1980, 45, 263–268. https://doi.org/10.1135/cccc19800263. View Source
